molecular formula C16H16N4O3S B2845008 3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 2326853-85-2

3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2845008
CAS RN: 2326853-85-2
M. Wt: 344.39
InChI Key: LEFSGXZMXQZUCL-UHFFFAOYSA-N
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Description

The compound “3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a piperidine ring, and a thieno[3,2-d]pyrimidine ring. The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in various applications, such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring might be formed through a Paal-Knorr synthesis or a similar method. The piperidine ring could be introduced through a reaction with a suitable amine. Finally, the thieno[3,2-d]pyrimidine ring could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The compound would likely exhibit aromaticity due to the presence of the pyrrole and thieno[3,2-d]pyrimidine rings, which could have implications for its chemical reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups and aromatic rings. For example, the carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction. The aromatic rings might undergo electrophilic aromatic substitution or other reactions typical of aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the compound’s solubility would be influenced by the presence of polar functional groups, while its melting and boiling points would depend on factors such as molecular weight and intermolecular forces .

Safety and Hazards

As with any chemical compound, handling “3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione” would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and reactivity. Compounds with similar structures are often used in the development of new pharmaceuticals, so one potential direction could be in drug discovery and development .

properties

IUPAC Name

3-[1-(1H-pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-14(12-2-1-6-17-12)19-7-3-10(4-8-19)20-15(22)13-11(5-9-24-13)18-16(20)23/h1-2,5-6,9-10,17H,3-4,7-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFSGXZMXQZUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)NC2=O)C(=O)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1H-Pyrrole-2-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione

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